![molecular formula C22H29N5O B5203541 1-(2-adamantyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5203541.png)
1-(2-adamantyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
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Overview
Description
1-(2-adamantyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a compound that belongs to the class of adamantyl-substituted piperazines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Mechanism of Action
The exact mechanism of action of 1-(2-adamantyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist, which results in the modulation of the dopaminergic and serotonergic systems in the brain.
Biochemical and physiological effects:
Studies have shown that the compound has significant effects on the brain's neurotransmitter systems, including dopamine and serotonin. It has been shown to increase dopamine and serotonin levels in the brain, resulting in the improvement of mood and reduction of psychotic symptoms.
Advantages and Limitations for Lab Experiments
The compound's advantages include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water, which makes it challenging to administer in vivo, and its limited bioavailability.
Future Directions
1-(2-adamantyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has significant potential for further study in the field of medicinal chemistry. Future research could focus on the optimization of its pharmacokinetic properties, the identification of its molecular targets, and the development of more efficient synthetic routes. Additionally, the compound's potential applications in other fields, including neuroprotection, cancer therapy, and antimicrobial activity, could also be explored.
Synthesis Methods
The synthesis of 1-(2-adamantyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves the reaction of 2-adamantanone with hydrazine hydrate to obtain 2-adamantanylhydrazine. The obtained compound is then reacted with 2-pyridinecarboxaldehyde and triethylamine to produce the intermediate compound, which is further reacted with 5-nitro-1,2,4-oxadiazole and potassium carbonate to yield the final product.
Scientific Research Applications
The compound has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant antipsychotic and antidepressant properties and has been explored as a potential drug candidate for the treatment of various psychiatric disorders.
properties
IUPAC Name |
5-[[4-(2-adamantyl)piperazin-1-yl]methyl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-2-4-23-19(3-1)22-24-20(28-25-22)14-26-5-7-27(8-6-26)21-17-10-15-9-16(12-17)13-18(21)11-15/h1-4,15-18,21H,5-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEJTVTYUKPENL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=CC=CC=N3)C4C5CC6CC(C5)CC4C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Adamantyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine |
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